5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde
CAS No.: 161726-69-8
Cat. No.: VC20931821
Molecular Formula: C13H7BrOS3
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161726-69-8 |
|---|---|
| Molecular Formula | C13H7BrOS3 |
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H |
| Standard InChI Key | DSYKMLTVEGWLFR-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O |
| Canonical SMILES | C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O |
Introduction
Chemical Structure and Properties
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde is a terthiophene derivative characterized by three interconnected thiophene rings with a bromine atom at one terminal position and a formyl (aldehyde) group at the opposite terminal position. This structure creates an extended π-conjugation system that imparts distinctive electronic properties to the molecule.
Physical and Chemical Properties
The compound possesses specific physicochemical properties that make it valuable for various applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 161726-69-8 |
| Molecular Formula | C13H7BrOS3 |
| Molecular Weight | 355.29 g/mol |
| Density | 1.642±0.06 g/cm³ (Predicted) |
| Melting Point | 164 °C |
| Boiling Point | 460.0±45.0 °C (Predicted) |
| Physical State | Solid at room temperature |
| Storage Condition | Room Temperature |
| Safety Description | 24/25 - Avoid contact with skin and eyes |
| HS Code | 29309090 |
| The compound contains several key functional groups that influence its reactivity and applications: |
-
A bromine substituent on one terminal thiophene ring, which introduces electron-withdrawing effects
-
A formyl group on the opposite terminal thiophene, serving as a versatile handle for further chemical modifications
-
Three interconnected thiophene rings creating an extended π-conjugation system
Chemical Identifiers and Structural Representation
For precise identification in chemical databases and literature, the compound is associated with specific chemical identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H7BrOS3/c14-13-6-5-12(18-13)11-4-3-10(17-11)9-2-1-8(7-15)16-9/h1-7H |
| Standard InChIKey | DSYKMLTVEGWLFR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C=O |
| PubChem Compound ID | 14942412 |
| MDL Number | MFCD02093442 |
Synthesis Methods
The synthesis of 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde typically involves multi-step processes starting from simpler thiophene derivatives. Several synthetic routes have been reported in the literature, each with specific advantages depending on the intended application and available starting materials.
General Synthetic Approaches
The synthesis of this terthiophene derivative commonly employs cross-coupling reactions to form carbon-carbon bonds between thiophene units. A general synthetic route often begins with:
-
Preparation of appropriately functionalized thiophene building blocks
-
Sequential cross-coupling reactions to construct the terthiophene backbone
-
Introduction of the bromine and formyl functional groups at strategic positions
Applications in Materials Science
5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde has garnered significant interest in materials science due to its extended π-conjugation and functional groups that enable further modifications.
Organic Electronics
The terthiophene structure of this compound makes it particularly valuable for applications in organic electronics. The extended π-conjugation enables efficient charge transport properties, while the formyl group provides a reactive site for further functionalization.
Key applications in organic electronics include:
-
Organic semiconductors for thin-film transistors
-
Active materials in organic photovoltaics (OPVs)
-
Components in organic light-emitting diodes (OLEDs)
The brominated terminal position can serve as a reactive site for further cross-coupling reactions, allowing integration into larger molecular systems or polymer structures.
Conductive Polymers
Thiophene-based compounds are essential building blocks for conductive polymers. The formyl and bromo functional groups in 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde enable various polymerization strategies:
-
The bromine atom can participate in cross-coupling polymerizations
-
The formyl group can undergo condensation reactions with appropriate co-monomers
-
Both functional groups allow for regioselective polymerization approaches
These polymerization capabilities make the compound valuable for developing advanced materials with tunable electronic properties.
Comparative Performance in Electronic Applications
When compared with other thiophene derivatives in electronic applications, terthiophene structures generally show enhanced properties:
| Compound Type | Application | Key Property |
|---|---|---|
| 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | Conductive Polymers | Enhanced conductivity through extended conjugation |
| Simple thiophene derivatives | Organic Solar Cells | Lower electron mobility compared to terthiophenes |
| Other terthiophenes | Electronic Devices | Comparable performance based on substitution pattern |
Biological Activities
Research has revealed that thiophene derivatives, including structures similar to 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, exhibit diverse biological activities. The unique structural features of this compound may contribute to its potential pharmacological properties.
Antimicrobial Properties
Thiophene derivatives have demonstrated significant antimicrobial activity against various pathogens. Studies on related compounds have shown effectiveness against drug-resistant bacterial strains:
| Compound Class | MIC (mg/mL) | Target Organism |
|---|---|---|
| Thiophene Derivatives | 3.125 | XDR Salmonella Typhi |
| Related Terthiophenes | Varies | Various Bacterial Strains |
| The presence of multiple thiophene rings in the structure may enhance antimicrobial efficacy through increased interaction with bacterial targets. |
Antioxidant Properties
Thiophene derivatives have been reported to possess antioxidant properties. Studies have highlighted that compounds with similar structures demonstrated significant scavenging activity against free radicals. The electron-donating ability of the thiophene rings is believed to play a crucial role in this activity.
Structure-Property Relationships
The relationship between the molecular structure of 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde and its properties is fundamental to understanding its behavior and potential applications.
Electronic Properties
The extended π-conjugation resulting from the three interconnected thiophene rings significantly influences the compound's electronic properties:
-
Lower HOMO-LUMO gap compared to mono- or bithiophenes
-
Enhanced charge transport capabilities
-
Tunable electronic properties through the electron-withdrawing bromine and formyl substituents
Reactivity Patterns
The presence of both bromine and formyl functional groups creates distinct reactivity patterns:
-
The bromine atom serves as a site for metal-catalyzed cross-coupling reactions
-
The formyl group can participate in condensation reactions (e.g., Knoevenagel, Wittig)
-
The combination allows for orthogonal functionalization strategies
These reactivity patterns make the compound a versatile building block for creating more complex structures with tailored properties.
Comparative Analysis with Related Compounds
To better understand the significance of 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, it is valuable to compare it with structurally related compounds.
Comparison with Other Terthiophene Derivatives
Different substitution patterns on the terthiophene backbone can significantly alter the properties and applications of these compounds:
| Compound | Key Structural Feature | Primary Application |
|---|---|---|
| 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | Bromo and formyl terminal groups | Organic electronics, potential biological applications |
| 5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde | Dual formyl groups | Enhanced electron-accepting properties |
| Unsubstituted terthiophene | No functional groups | Base material for comparison |
Future Research Directions
Based on the current understanding of 5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde, several promising research directions emerge:
Advanced Materials Development
Future research could focus on:
-
Incorporation into polymer systems for flexible electronics
-
Development of sensors based on the compound's electronic properties
-
Creation of novel hybrid materials combining the compound with inorganic components
Medicinal Chemistry Explorations
The potential biological activities suggest several avenues for medicinal chemistry research:
-
Systematic structure-activity relationship studies to optimize antimicrobial properties
-
Further investigation of anticancer potential
-
Development of derivatives with enhanced bioavailability or target specificity
Synthetic Methodology Advancements
Improvements in synthetic approaches could enhance accessibility and applications:
-
Development of more efficient cross-coupling methodologies
-
One-pot sequential synthetic procedures
-
Green chemistry approaches to reduce environmental impact of synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume